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Introduction
The RAMOSUS5 (RMS5) gene, first characterized in pea (Pisum sativum), plays a critical role

in the biosynthesis of strigolactones (SLs), a class of phytohormones that regulate shoot

branching.[1] RMS5, along with RMS1, is essential for the production of a graft-transmissible

signal that inhibits axillary bud outgrowth.[2][3] Specifically, RMS5 encodes a carotenoid

cleavage dioxygenase 7 (CCD7) that acts upstream of RMS1 (CCD8) in the SL biosynthetic

pathway.[1][4] Given its conserved function, identifying RMS5 orthologs in other plant species

is of significant interest for both fundamental plant science and crop improvement, aiming to

manipulate plant architecture for enhanced yield and resilience.

These application notes provide a comprehensive guide for researchers to identify RMS5
orthologs in various plant species using a combination of bioinformatic and experimental

approaches.

I. Bioinformatic Identification of Putative RMS5
Orthologs
The initial step in identifying RMS5 orthologs is to perform in silico analysis using available

genomic and transcriptomic data. This approach relies on sequence similarity and phylogenetic

relationships to identify candidate genes.

Protocol 1: Homology-Based Search using BLAST
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This protocol outlines the use of the Basic Local Alignment Search Tool (BLAST) to identify

sequences with significant similarity to a known RMS5 sequence.

Materials:

Amino acid or nucleotide sequence of a verified RMS5 gene (e.g., Pisum sativum RMS5).

Access to a public or private sequence database (e.g., NCBI, Phytozome, or a species-

specific genome database).

BLAST software (online or local installation).

Procedure:

Sequence Retrieval: Obtain the full-length amino acid sequence of a known RMS5 protein.

The protein sequence is generally preferred over the nucleotide sequence for identifying

more distantly related orthologs as it is less affected by codon usage bias.

BLAST Program Selection:

Use BLASTp (protein-protein BLAST) to search a protein database with the RMS5 protein

sequence. This is the most common and recommended approach.

Use tBLASTn (protein query against a translated nucleotide database) to search a

nucleotide or genome database. This is useful for identifying orthologs in species where

the genome has been sequenced but not fully annotated.

Database Selection: Choose the appropriate database to search against. For a broad

search, use the NCBI non-redundant (nr) protein database. For more targeted searches, use

a species-specific or plant-specific database like those available on Phytozome or Ensembl

Plants.

BLAST Parameters:

E-value (Expect value): Set a stringent E-value cutoff to minimize false positives. A

common starting point is 1e-10 or lower.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b11936823?utm_src=pdf-body
https://www.benchchem.com/product/b11936823?utm_src=pdf-body
https://www.benchchem.com/product/b11936823?utm_src=pdf-body
https://www.benchchem.com/product/b11936823?utm_src=pdf-body
https://www.benchchem.com/product/b11936823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11936823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Word size, Matrix, and Gap Costs: For most searches, the default parameters (e.g.,

BLOSUM62 matrix for BLASTp) are suitable.

Execution and Analysis of Results:

Execute the BLAST search.

Analyze the results, paying attention to the Max score, Total score, Query cover, and

Percent identity. The top hits with high scores, extensive query coverage, and significant

identity are considered putative orthologs.

Reciprocal Best BLAST Hit (RBBH): To increase the confidence of orthology prediction,

perform a reciprocal BLAST search. Take the top hit from the initial search and use it as a

query against the original species' genome (e.g., Pisum sativum). If the top hit in this

reciprocal search is the original RMS5 gene, it is considered a reciprocal best hit and a

strong candidate for being an ortholog.

Protocol 2: Phylogenetic Analysis
After identifying putative orthologs, phylogenetic analysis is crucial to infer their evolutionary

relationships and distinguish orthologs from paralogs (genes duplicated within a species).

Materials:

Amino acid sequences of putative RMS5 orthologs identified from BLAST searches.

Amino acid sequences of known RMS5/CCD7 and related CCD8 proteins from various plant

species to serve as an outgroup and for broader context.

Multiple sequence alignment software (e.g., ClustalW, MAFFT, MUSCLE).

Phylogenetic tree construction software (e.g., MEGA, PhyML, RAxML).

Procedure:

Sequence Collection: Compile a FASTA file containing the protein sequences of your

candidate orthologs and known RMS5/CCD7 and CCD8 proteins from a range of plant

species (monocots, dicots, etc.).
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Multiple Sequence Alignment (MSA): Align the collected sequences using a program like

ClustalW or MAFFT. The alignment is critical for the accuracy of the phylogenetic tree.

Phylogenetic Tree Construction:

Use the generated alignment to construct a phylogenetic tree.

Choose a suitable method for tree building, such as Neighbor-Joining (for a quick

overview) or more robust methods like Maximum Likelihood (ML) or Bayesian inference.

Assess the statistical support for the branches of the tree using bootstrap analysis (for ML

and NJ) or posterior probabilities (for Bayesian methods).

Tree Interpretation:

Identify the clade that contains the known, functionally characterized RMS5/CCD7

proteins.

Your candidate genes that cluster within this clade with strong statistical support are

considered strong ortholog candidates. Genes that fall outside this clade are likely

paralogs or belong to a different gene family.

II. Experimental Validation of Putative RMS5
Orthologs
Bioinformatic predictions should be validated experimentally to confirm the function of the

identified candidate genes.

Protocol 3: Gene Expression Analysis by Quantitative
Real-Time PCR (qRT-PCR)
This protocol is used to determine the expression pattern of the candidate ortholog. RMS5 is

known to be expressed in roots and stems, particularly in the vasculature. A similar expression

pattern in the candidate gene would support its orthologous function.

Materials:
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Plant tissues from the species of interest (roots, stems, leaves, etc.).

RNA extraction kit suitable for plants.

DNase I.

Reverse transcription kit.

qPCR instrument and reagents (e.g., SYBR Green master mix).

Gene-specific primers for the candidate ortholog and a reference gene.

Procedure:

RNA Extraction and DNase Treatment: Extract total RNA from various plant tissues. Treat

the RNA with DNase I to remove any contaminating genomic DNA.

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse

transcription kit.

Primer Design and Validation: Design primers specific to the candidate ortholog and one or

more stably expressed reference genes. Validate primer efficiency through a standard curve

analysis.

qPCR Reaction: Set up the qPCR reactions containing cDNA, primers, and SYBR Green

master mix.

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative

expression of the candidate gene in different tissues.

Expected Quantitative Data:
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Tissue
Relative Expression of Putative RMS5
Ortholog (normalized to reference gene)

Root High

Stem (Vascular) Moderate to High

Stem (Non-vascular) Low to Moderate

Leaf Low

Apex Low

Note: This table presents expected trends based on known RMS5 expression. Actual values

will vary depending on the species and experimental conditions.

A study on pea (Pisum sativum) showed that RMS5 expression is highest in the roots and 3- to

6-fold lower in the epicotyl, internodes, and apex. Furthermore, RMS5 transcripts are more

abundant than RMS1 transcripts in the stem vasculature.

Protocol 4: Functional Complementation
The definitive test for gene function is to see if the candidate ortholog can rescue the mutant

phenotype of a known rms5 mutant. This is a powerful method for confirming functional

conservation.

Materials:

rms5 mutant seeds (e.g., from Pisum sativum or Arabidopsis thaliana max3 mutant).

A plant transformation vector (e.g., a pCAMBIA-based binary vector).

Cloning reagents (restriction enzymes, ligase, or gateway cloning system).

Agrobacterium tumefaciens strain for plant transformation.

Plant transformation and tissue culture facilities.

Procedure:
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Vector Construction: Clone the full-length coding sequence of the candidate ortholog under

the control of a suitable promoter (e.g., the 35S constitutive promoter or its native promoter)

into a plant transformation vector.

Plant Transformation: Introduce the constructed vector into an rms5 mutant background

using an appropriate transformation method for the chosen plant species (e.g., floral dip for

Arabidopsis, Agrobacterium-mediated transformation of explants for other species).

Selection and Regeneration of Transgenic Plants: Select and regenerate transgenic plants

(T1 generation) carrying the candidate gene.

Phenotypic Analysis: Grow the T1 and subsequent generations (T2, T3) and compare their

branching phenotype to that of the wild-type and the untransformed rms5 mutant.

Confirmation of Complementation: Successful complementation is observed when the

transgenic rms5 mutant plants exhibit a wild-type or near-wild-type branching phenotype.

Quantitative Data from Complementation:

Genotype
Number of Primary
Branches

Average Branch Length
(cm)

Wild Type

rms5 mutant

rms5 mutant + Putative

Ortholog

Note: Researchers should fill this table with their experimental data. A significant reduction in

branch number and length in the complemented lines compared to the mutant would indicate

successful complementation.

III. Visualizing Workflows and Pathways
Signaling Pathway of Strigolactone Biosynthesis and
Perception
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The following diagram illustrates the strigolactone biosynthetic pathway involving RMS5 and its

role in the downstream signaling cascade that regulates shoot branching. RMS5 (CCD7) and

RMS1 (CCD8) are key enzymes in the synthesis of carlactone, a precursor to strigolactones.

The perception of strigolactones by the D14 receptor leads to the degradation of D53/SMXL

transcriptional repressors, thereby promoting the expression of downstream genes that inhibit

bud outgrowth.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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